molecular formula C19H18ClN5 B1664376 Adinazolam CAS No. 37115-32-5

Adinazolam

Cat. No. B1664376
CAS RN: 37115-32-5
M. Wt: 351.8 g/mol
InChI Key: GJSLOMWRLALDCT-UHFFFAOYSA-N
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Patent
US03947466

Procedure details

A solution of the crude 8-chloro-1-[(aminomethyl)]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine in acetonitrile is treated successively with 37% formalin (1.5 ml) and sodium cyanoborohydride (0.375 g). During the next 1 hour 20 minutes, 2 ml. of a 10% (v/v) solution of acetic acid in acetonitrile is added periodically, dropwise in such a manner that the temperature of the mixture remains between 25°-30° without external cooling. When the reaction is complete, the pH of the solution is about 6.8 and no further rise in temperature is noted after the addition of acid. The mixture is stirred for an additional 25 minutes and concentrated in vacuo. The residue is dissolved in methanol and concentrated. This residue is dissolved in methanol (30 ml), treated with 25% aqueous ethylenediamine (15 ml) and refluxed for 45 minutes. The mixture is cooled, diluted with water, saturated with sodium chloride and extracted with chloroform. The extract is washed (brine), dried over anhydrous sodium sulfate and concentrated. The residue is chromatographed on silica gel (100 g) with 2% methanol-98% chloroform. The resulting product is crystallized from ethyl acetate-Skellysolve B hexanes to give 8-chloro-1-[(dimethylamino)methyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine in 2 crops: 330 mg. of melting point 170°-172.5°C; 67 mg. of melting point 168°-171°C (total yield 37.6%).
Name
8-chloro-1-[(aminomethyl)]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12]([CH2:15]N)=[N:13][N:14]=[C:10]3[CH2:9][N:8]=[C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:6]=2[CH:23]=1.C=O.[C:26]([BH3-])#[N:27].[Na+].[C:30](O)(=O)C>C(#N)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12]([CH2:15][N:27]([CH3:26])[CH3:30])=[N:13][N:14]=[C:10]3[CH2:9][N:8]=[C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:6]=2[CH:23]=1 |f:2.3|

Inputs

Step One
Name
8-chloro-1-[(aminomethyl)]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CN)C3=CC=CC=C3)C1
Name
Quantity
1.5 mL
Type
reactant
Smiles
C=O
Name
Quantity
0.375 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for an additional 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the next 1 hour 20 minutes, 2 ml
Duration
20 min
CUSTOM
Type
CUSTOM
Details
remains between 25°-30° without external cooling
ADDITION
Type
ADDITION
Details
after the addition of acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
This residue is dissolved in methanol (30 ml)
ADDITION
Type
ADDITION
Details
treated with 25% aqueous ethylenediamine (15 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
diluted with water, saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract is washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (100 g) with 2% methanol-98% chloroform
CUSTOM
Type
CUSTOM
Details
The resulting product is crystallized from ethyl acetate-Skellysolve B hexanes

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CN(C)C)C3=CC=CC=C3)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.